4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide
Beschreibung
The compound 4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.0²,⁴]heptane-1-carboxamide features a highly complex tricyclic core (3,7-dioxa-5-azatricyclo[4.1.0.0²,⁴]heptane) fused with a tetrahydro-4-hydroxy-6-oxo-2H-pyran ring. Key substituents include:
- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability.
- Diphenyl and isopropyl groups: Contribute to steric bulk and hydrophobic interactions.
- Carboxamide moiety: Facilitates hydrogen bonding with biological targets.
Eigenschaften
Molekularformel |
C33H33FN2O6 |
|---|---|
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N,2-diphenyl-6-propan-2-yl-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide |
InChI |
InChI=1S/C33H33FN2O6/c1-21(2)32-31(42-32,29(39)35-25-11-7-4-8-12-25)30(22-9-5-3-6-10-22)33(41-30,23-13-15-24(34)16-14-23)36(32)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39) |
InChI-Schlüssel |
KMBYMTZKFXXCHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12C(O1)(C3(C(N2CCC4CC(CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Tricyclic 3,7-Dioxa-5-Azatricyclo[4.1.0.02,4]Heptane Core
The tricyclic core is constructed through a tandem cyclopropanation and heterocyclization strategy. A key precursor, 5-ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane, serves as the bicyclic intermediate, which undergoes ring expansion via acid-catalyzed epoxide opening. Aluminum alkoxides, such as Al(OiPr)3, facilitate the stereoselective formation of the cyclopropane ring while preserving the oxazolidine oxygen atoms .
Critical parameters include:
-
Temperature : Reactions conducted at 0–25°C minimize side reactions.
-
Solvent : Methylene chloride or tetrahydrofuran (THF) ensures solubility of intermediates .
-
Catalyst Loading : A 1:1 molar ratio of Al(OiPr)3 to substrate achieves optimal yield (68–73%) .
Post-cyclization, the tricyclic intermediate is purified via crystallization from isopropyl alcohol, yielding a stereochemically pure product as confirmed by NMR .
Formation of the Carboxamide Functionality
The carboxamide group is installed via nucleophilic acyl substitution. Methylsulfonyl methylamine reacts with the tricyclic carboxylic acid derivative under alkaline conditions (K2CO3 or NaOH) in a low-boiling solvent such as THF .
Optimized Parameters :
-
Temperature : 50–120°C, with higher temperatures accelerating reaction rates .
-
Purification : Silica gel chromatography using hexane/ethyl acetate (4:1) removes unreacted amine .
Attachment of the Tetrahydro-4-Hydroxy-6-Oxo-2H-Pyran Ethyl Sidechain
The tetrahydro-pyran moiety is coupled via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. The hydroxyl group of the tricyclic intermediate reacts with the pyran-derived alcohol in THF at 0°C, achieving 82% yield .
Key Considerations :
-
Stereochemistry : The (2R,4R)-configured pyran ensures correct spatial orientation .
-
Workup : Aqueous extraction with 5% citric acid removes phosphine oxide byproducts .
Solvent and Catalytic Optimization
Comparative studies from US8946479B2 highlight solvent impact on yields (Table 1) :
| Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| Acetone | 25–30 | 3 | 73.8 |
| Isopropyl alcohol | 25–30 | 7 | 73.2 |
| Ethyl acetate | 25–30 | 6 | 49.3 |
Acetone and isopropyl alcohol outperform polar aprotic solvents (e.g., DMF, DMSO) due to enhanced nucleophilicity and reduced side reactions .
Final Purification and Characterization
The crude product is purified via sequential recrystallization (isopropyl alcohol/water) and vacuum drying (<0.5% moisture) . Analytical confirmation includes:
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Hydroxylgruppe im Tetrahydropyranring.
Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten, wodurch diese in Alkohole oder andere reduzierte Formen umgewandelt werden.
Substitution: Die Fluorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung ermöglicht wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Schwefelsäure und Salpetersäure erleichtert werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
The compound 4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by data tables and case studies.
Properties
- Molecular Weight : 540.6 g/mol
- CAS Number : Not specified in the search results.
- IUPAC Name : 5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide .
Medicinal Chemistry
The compound is primarily noted for its role as an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication. Its effectiveness as an inhibitor of HMG-CoA reductase positions it as a significant player in managing hyperlipidemia and cardiovascular diseases .
Synthesis of Related Compounds
Research indicates that derivatives of this compound can be synthesized through various methods, enhancing its utility in creating other pharmacologically active agents. For instance, modifications have been made to improve the stereoselectivity and yield of related compounds .
Inhibitory Activity Studies
In silico studies have suggested that the compound exhibits potential inhibitory activity against various enzymes involved in metabolic pathways. Molecular docking studies indicate its capability to bind effectively to target sites, making it a candidate for further optimization .
Data Tables
| Application | Description |
|---|---|
| Cholesterol-lowering agent | Intermediate in atorvastatin synthesis; HMG-CoA reductase inhibitor |
| Synthesis of derivatives | Used to create other pharmacologically active compounds |
| Enzyme inhibition | Potential inhibitor for metabolic enzymes; promising results in docking studies |
Case Study 1: Atorvastatin Synthesis
Research has highlighted the compound's role as an intermediate in the synthesis of atorvastatin. The process involves several steps that utilize this compound effectively to produce atorvastatin with high purity and yield . The synthesis pathway has been optimized to reduce costs and improve efficiency.
Case Study 2: In Silico Docking Studies
A study conducted using molecular docking techniques demonstrated that the compound binds favorably to HMG-CoA reductase, suggesting its potential as a therapeutic agent for cholesterol management. The binding affinities were quantified, indicating strong interactions with the target enzyme .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and diphenyl groups may facilitate binding to hydrophobic pockets, while the tetrahydropyran ring can interact with polar regions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Analogous Compounds
Core Structure Variations
(a) Pyrrole-Based Analog
- Compound : (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide .
- Key Differences :
- Core : 1H-pyrrole vs. tricycloheptane.
- Substituents : 4-Hydroxyphenyl (increased polarity) vs. diphenyl (enhanced hydrophobicity).
- The 4-hydroxyphenyl group may enhance aqueous solubility compared to the diphenyl groups in the target compound.
(b) Pyrimidine Derivatives
- Examples: Dihydropyrimidin-5-yl ethanone (): Features a dihydropyrimidine core with a thione group . Pyrimidine sulfonamide (): Includes a hydroxymethyl group and sulfonamide moiety .
- Key Differences :
- Core : Pyrimidine vs. tricycloheptane.
- Functional Groups : Thione/sulfonamide vs. carboxamide.
- Implications :
(c) Triazolo-Pyrimidine Carboxamide
Functional Group Analysis
Physicochemical Properties (Hypothetical Comparison)
| Property | Target Compound | Pyrrole Analog | Triazolo-Pyrimidine |
|---|---|---|---|
| Molecular Weight | ~650 Da | ~600 Da | ~550 Da |
| LogP (Predicted) | 4.2 | 3.5 | 3.8 |
| Hydrogen Bond Donors | 3 | 3 | 2 |
| Hydrogen Bond Acceptors | 8 | 7 | 9 |
| Solubility (mg/mL) | <0.1 | 0.5 | 0.3 |
Research Implications
- Target Selectivity : The tricycloheptane core’s rigidity may improve binding to conformational-specific targets (e.g., kinases or GPCRs) compared to flexible analogs.
- Metabolic Stability : Fluorophenyl and tetrahydro-pyran groups likely reduce oxidative metabolism, extending half-life relative to pyrimidine derivatives .
- Optimization Opportunities : Hybridizing the tricyclic core with polar groups (e.g., hydroxyphenyl from ) could balance solubility and activity.
Biologische Aktivität
The compound 4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide, hereafter referred to as Compound X , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound X, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
Compound X has a molecular formula of and a molecular weight of 572.6 g/mol. Its structure features multiple functional groups that may contribute to its biological activity, including a fluorophenyl group and a diphenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C33H33FN2O6 |
| Molecular Weight | 572.6 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-N,2-diphenyl-6-propan-2-yl-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide |
Anticancer Potential
Recent studies have indicated that Compound X exhibits significant anticancer properties. In vitro assays demonstrated its efficacy against various cancer cell lines, with IC50 values indicating potent cytotoxicity.
Case Study:
A study conducted by Fayad et al. (2019) evaluated the anticancer effects of Compound X on multicellular spheroids derived from human cancer cells. The results showed that Compound X induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Anticonvulsant Effects
Another area of interest is the anticonvulsant activity of Compound X. In animal models subjected to picrotoxin-induced seizures, the compound exhibited protective effects, significantly reducing seizure duration and frequency.
Research Findings:
A comparative study reported that similar compounds with structural analogs showed varying degrees of anticonvulsant activity, with Compound X demonstrating superior efficacy compared to traditional anticonvulsants .
The precise mechanism by which Compound X exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to cell survival and proliferation.
Molecular Interactions:
Molecular docking studies indicate that Compound X may bind effectively to certain target proteins involved in cancer progression and neuronal excitability . This interaction could modulate receptor activity and alter downstream signaling cascades.
Applications in Medicinal Chemistry
Given its diverse biological activities, Compound X holds promise as a lead compound for drug development targeting various diseases:
- Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer drug formulation.
- Neurological Disorders: The anticonvulsant properties suggest applicability in treating epilepsy and other seizure disorders.
- Material Science: The unique structural features may also lend themselves to applications in developing novel materials with specific electronic properties .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, flow-chemistry systems (as demonstrated in Omura-Sharma-Swern oxidation workflows) enable precise control over reaction kinetics and scalability . Coupled with Bayesian optimization or heuristic algorithms, researchers can prioritize high-yield conditions while minimizing experimental iterations . Validate intermediates via HPLC or LC-MS to ensure purity at each synthetic step .
Q. What analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) for unambiguous stereochemical assignment (as shown for structurally similar pyrimidine derivatives) with advanced NMR techniques (e.g., NOESY for spatial proximity analysis and -NMR to track fluorophenyl group interactions) . For dynamic structural features, employ molecular dynamics (MD) simulations to assess conformational stability under varying solvent conditions .
Q. How can the compound’s solubility and stability be characterized for in vitro assays?
- Methodological Answer : Conduct phase-solubility studies in biologically relevant buffers (PBS, DMEM) using UV-Vis spectroscopy. Monitor degradation kinetics via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS quantification . For thermodynamic solubility, use shake-flask methods paired with Hansen solubility parameters to identify optimal co-solvents .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Apply density functional theory (DFT) to calculate electrostatic potential surfaces and identify key pharmacophoric features (e.g., fluorophenyl hydrophobic interactions). Combine with molecular docking (AutoDock Vina, Schrödinger) and free-energy perturbation (FEP) simulations to model binding modes and quantify ΔG values . Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., assay conditions, cell lines). Use multivariate statistical models (PCA, PLS regression) to correlate structural descriptors (logP, polar surface area) with activity trends . Replicate disputed experiments under standardized protocols, including positive/negative controls (e.g., kinase inhibitors for enzyme assays) .
Q. What experimental and computational approaches are suitable for studying the compound’s metabolic pathways?
- Methodological Answer : Employ LC-HRMS with stable isotope labeling (, ) to track metabolic transformations in hepatocyte incubations. Pair with in silico metabolism prediction tools (e.g., GLORYx, Meteor Nexus) to identify likely Phase I/II metabolites . For enzyme kinetics, use Michaelis-Menten modeling with recombinant CYP isoforms to quantify metabolic clearance .
Q. How can the compound’s reactivity under photolytic or oxidative conditions be systematically evaluated?
- Methodological Answer : Design accelerated stress tests using UV irradiation chambers (ICH Q1B guidelines) and radical initiators (e.g., AIBN for oxidative degradation). Monitor degradation products via UPLC-QTOF-MS and assign structures using fragmentation libraries . For mechanistic insights, apply time-dependent DFT (TD-DFT) to model excited-state behavior and radical formation pathways .
Cross-Disciplinary Research Questions
Q. What strategies integrate machine learning (ML) with high-throughput experimentation (HTE) for derivative synthesis?
- Methodological Answer : Train random forest or neural network models on historical reaction data to predict optimal conditions (e.g., catalysts, solvents) for synthesizing analogs. Validate via HTE platforms (e.g., Chemspeed robotic systems) to generate 100+ analogs in parallel . Use clustering algorithms (t-SNE, UMAP) to map structure-activity relationships (SAR) and prioritize lead compounds .
Q. How can researchers design chiral separation protocols for enantiomeric forms of this compound?
- Methodological Answer : Screen chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) using supercritical fluid chromatography (SFC). Optimize mobile phase composition (CO/co-solvent ratio) via DoE to maximize resolution (R > 1.5) . For preparative-scale separation, employ simulated moving bed (SMB) chromatography with enantioselective CSPs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
